1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Description
Contextualization within Trimethoxyphenyl-Containing Chemical Scaffolds
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a multitude of biologically active compounds. mdpi.com This structural motif is notably present in several natural products with potent medicinal properties. The strategic placement of three methoxy (B1213986) groups on the phenyl ring significantly influences the molecule's electronic properties, solubility, and metabolic stability, often enhancing its interaction with biological targets.
This scaffold is a cornerstone in the design of various therapeutic agents, particularly in oncology. The trimethoxyphenyl moiety is crucial for the activity of compounds that interact with tubulin, a protein essential for cell division. mdpi.com By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The presence of this well-established pharmacophore in 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol suggests its potential as a building block for the synthesis of novel therapeutic agents.
Overview of the Prop-2-en-1-ol Moiety in Organic Synthesis
The prop-2-en-1-ol group, also known as an allylic alcohol, is a versatile functional group in organic synthesis. umich.edu Its reactivity is characterized by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond. Allylic alcohols can undergo a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules. umich.edu
Key reactions of allylic alcohols include:
Oxidation: They can be selectively oxidized to form α,β-unsaturated aldehydes or ketones.
Reduction: The double bond can be hydrogenated, or the alcohol can be reduced to the corresponding alkane.
Substitution Reactions: The hydroxyl group can be replaced by other functional groups, often with rearrangement of the double bond (allylic rearrangement). sioc-journal.cn
Epoxidation: The double bond can be converted to an epoxide, with the hydroxyl group often directing the stereochemistry of the reaction. wikipedia.org
Rearrangement Reactions: Allylic alcohols can undergo various rearrangement reactions, such as the Claisen rearrangement of their vinyl ethers.
The reactivity of the prop-2-en-1-ol moiety makes this compound a potentially useful precursor for a variety of other trimethoxyphenyl-containing compounds.
Historical Context of Related Natural Products and Synthetic Analogues Bearing the 3,4,5-Trimethoxyphenyl Group
The significance of the 3,4,5-trimethoxyphenyl group has been recognized for over a century, beginning with the study of natural products.
One of the most historically significant molecules containing this group is mescaline , a psychedelic alkaloid found in the peyote cactus (Lophophora williamsii). chacruna.net First isolated in 1897 and synthesized in 1919, mescaline's potent psychoactive effects spurred early research into the chemical basis of mental phenomena. chacruna.net The study of mescaline and its synthetic analogues has been instrumental in the development of psychopharmacology. wikipedia.org
Another important natural product is podophyllotoxin (B1678966) , isolated from the roots of the mayapple plant (Podophyllum species). nih.govwikipedia.org First isolated in 1880, it exhibits potent cytotoxic activity by inhibiting tubulin polymerization. taylorandfrancis.com Although too toxic for direct therapeutic use, podophyllotoxin served as a lead compound for the development of clinically important anticancer drugs, such as etoposide (B1684455) and teniposide. nih.gov
Combretastatin A-4 is a natural product isolated from the African bush willow (Combretum caffrum) that also contains a 3,4,5-trimethoxyphenyl ring. It is a potent inhibitor of tubulin polymerization and has been the subject of extensive research in the development of new anticancer agents.
The rich history of these and other related natural products and their synthetic analogues underscores the enduring importance of the 3,4,5-trimethoxyphenyl scaffold in medicinal chemistry and drug discovery.
Chemical Data
Due to the limited availability of specific experimental data for this compound, the following table provides the calculated chemical properties for its constitutional isomer, 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol , which is expected to have very similar physical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O4 | nih.gov |
| Molecular Weight | 224.25 g/mol | nih.gov |
| XLogP3 | 1.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 224.104859 g/mol | nih.gov |
| Monoisotopic Mass | 224.104859 g/mol | nih.gov |
| Topological Polar Surface Area | 47.9 Ų | nih.gov |
| Heavy Atom Count | 16 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9,13H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWANZZSNZJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways to 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
The construction of this specific allylic alcohol can be achieved through several strategic approaches, primarily involving the formation of a key carbon-carbon bond between the trimethoxyphenyl ring and the three-carbon propenol side chain.
A primary and highly effective method for the synthesis of this compound is the nucleophilic addition of a vinyl Grignard reagent to a benzaldehyde (B42025) precursor. The reaction involves the attack of the vinylmagnesium halide on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde (B134019). This organometallic approach is a standard procedure for forming secondary allylic alcohols with high selectivity. google.com The reaction proceeds with high selectivity for the formyl group. google.com The Grignard reagent, acting as a vinyl anion equivalent, forms a new carbon-carbon bond, and subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol.
Table 1: Grignard Reaction for Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved under standard laboratory conditions.
The principal precursor for the synthesis is 3,4,5-trimethoxybenzaldehyde. wikipedia.org Besides the direct addition of Grignard reagents, another prominent pathway starting from this aldehyde is the Claisen-Schmidt condensation. nih.govuece.br This base-catalyzed reaction involves the condensation of 3,4,5-trimethoxybenzaldehyde with a ketone, such as acetone, to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). nih.gov
The resulting ketone, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one, can then undergo a selective reduction of the carbonyl group to furnish the desired secondary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose, as they selectively reduce ketones in the presence of alkenes.
Table 2: Two-Step Synthesis from Aldehyde Precursor via Claisen-Schmidt Condensation
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Condensation | 3,4,5-Trimethoxybenzaldehyde, Acetone | NaOH, Ethanol (B145695) | (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one |
*Note: The product from this specific sequence is technically a butenol. A similar reaction with acetaldehyde (B116499) would yield the target propenol.
The 3,4,5-trimethoxyphenyl moiety is a crucial component found in many biologically active compounds. nih.govmdpi.com The accessibility of the key precursor, 3,4,5-trimethoxybenzaldehyde, is therefore of considerable importance. Several synthetic routes have been developed from readily available starting materials. semanticscholar.org
One common industrial-scale synthesis begins with vanillin. google.com The process involves a three-step sequence:
Bromination: Vanillin is brominated to yield 5-bromovanillin (B1210037). google.com
Hydrolysis: The resulting 5-bromovanillin is hydrolyzed to afford 5-hydroxyvanillin. google.com
Methylation: Finally, methylation of 5-hydroxyvanillin provides 3,4,5-trimethoxybenzaldehyde. google.com
Table 3: Comparison of Synthetic Routes to 3,4,5-Trimethoxybenzaldehyde
| Starting Material | Key Steps | Scale | Reference |
|---|---|---|---|
| Vanillin | Bromination, Hydrolysis, Methylation | Industrial | google.com |
| p-Cresol | Bromination, Hydrolysis, Methoxylation, Methylation | Industrial | researchgate.net |
Functional Group Interconversions and Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the allylic alcohol system and the electron-rich trimethoxyphenyl ring.
The prop-2-en-1-ol moiety, also known as an allylic alcohol, is a versatile functional group capable of undergoing a variety of transformations.
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, (E)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This is a common transformation achieved using oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Substitution Reactions: The hydroxyl group can be converted into a better leaving group upon protonation. stackexchange.com Subsequent reaction with nucleophiles, such as hydrogen halides (e.g., HBr), can lead to the formation of allylic halides. stackexchange.com
Additions to the Alkene: The double bond can undergo electrophilic addition reactions. For instance, reaction with HBr in a non-nucleophilic solvent can lead to the formation of a bromonium ion intermediate, which can be captured by a bromide ion to yield dibrominated products. stackexchange.com
Decomposition: On certain catalytic surfaces, such as clean molybdenum, the dominant reaction pathway for allylic alcohols can be nonselective decomposition to adsorbed carbon and hydrogen. nih.gov
Table 4: Selected Reactions of the Prop-2-en-1-ol System
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | MnO₂, PCC | α,β-Unsaturated Ketone |
| Substitution | HBr | Allylic Halide |
Reactions Involving the Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the three electron-donating methoxy (B1213986) groups. However, the positions ortho and para to the propenol substituent are already occupied, directing any potential substitution to the remaining positions, though this can be sterically hindered.
More synthetically relevant transformations often involve modifying the existing framework:
Cross-Coupling Reactions: The trimethoxyphenyl scaffold can be functionalized prior to the alcohol synthesis. For instance, a bromo-substituted trimethoxyphenyl derivative can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach other aryl groups. nih.gov This strategy is used to build molecular complexity. nih.govnih.gov
Demethylation: The methoxy groups can be cleaved to form hydroxyl groups (phenols) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This transformation can significantly alter the electronic and pharmacological properties of the molecule.
Derivatives and Structural Analogues
Design and Synthesis of 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol Derivatives
The derivatization of the this compound structure can be approached by targeting its key functional groups.
The secondary hydroxyl group is a prime site for modification to produce esters and ethers, potentially altering the compound's lipophilicity and pharmacokinetic profile. Standard synthetic protocols can be employed for these transformations.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters.
Etherification: Treatment with alkyl halides under basic conditions (such as in the Williamson ether synthesis) would produce ethers. A modern approach for net reductive etherification involves reacting an alcohol and an aldehyde with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt, which hydrolyzes to the ether. rsc.org
The propene side chain offers opportunities for a variety of chemical transformations to create analogues with different degrees of saturation or added functional groups.
Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the saturated analogue, 1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Epoxidation: Reaction with peroxy acids like m-CPBA would form the corresponding epoxide.
Addition Reactions: Halogens, hydrohalic acids, and other reagents can be added across the double bond.
Methylation: While direct methylation of the alkene is not standard, α-methylated chalcone (B49325) analogues have been synthesized via aldol (B89426) condensation routes using propiophenone (B1677668) precursors instead of acetophenone (B1666503). mdpi.com For example, (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one was synthesized by a base-catalyzed condensation of 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) (dimethoxypropiophenone) and benzaldehyde (B42025). mdpi.com
Modifications to the 3,4,5-trimethoxyphenyl ring itself are less common as this moiety is often desired for its specific electronic and steric properties that contribute to biological activity. However, strategies could involve:
Electrophilic Aromatic Substitution: The electron-rich nature of the trimethoxy-substituted ring could direct electrophiles to the available positions, although regioselectivity could be a challenge.
Bioisosteric Replacement: Replacing one or more methoxy (B1213986) groups with other functional groups (e.g., hydroxyl, fluoro, or amino groups) can modulate activity. This is more commonly achieved by starting with an appropriately substituted acetophenone precursor.
Synthesis of Chalcone Analogues Bearing the 3,4,5-Trimethoxyphenyl Group
The most extensively studied analogues are the chalcones, which are 1,3-diaryl-2-propen-1-ones. Those bearing a 3,4,5-trimethoxyphenyl group on the 'A' ring (adjacent to the carbonyl) are synthesized through the Claisen-Schmidt condensation. nih.govuece.br This reaction involves the base-catalyzed condensation of 3',4',5'-trimethoxyacetophenone (B153969) with a variety of substituted aromatic or heteroaromatic aldehydes. nih.gov
The general synthetic scheme is as follows:
3',4',5'-Trimethoxyacetophenone + Ar-CHO --(Base, Solvent)--> (E)-1-(3,4,5-Trimethoxyphenyl)-3-(Ar)-prop-2-en-1-one
The choice of aldehyde dictates the substitution pattern of the 'B' ring, leading to a diverse library of compounds. Both basic (NaOH, KOH) and acidic conditions can be employed for the condensation. nih.gov For aldehydes with acid-sensitive groups like phenols, a protection step may be necessary to improve yields. nih.gov
| Compound Name | B-Ring Substituent (Ar) | Synthesis Method | Reported Antiproliferative Activity (IC50) | Reference |
|---|---|---|---|---|
| (E)-1-(3,4,5-Trimethoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | 2,4-Dimethoxyphenyl | Claisen-Schmidt condensation with 2,4-dimethoxybenzaldehyde (B23906) in ethanol (B145695) with NaOH. | Not Reported | nih.gov |
| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | 3-Hydroxy-4-methoxyphenyl | Claisen-Schmidt condensation | Potent inhibitor of tubulin polymerization. | nih.gov |
| 3,3',4',5'-Tetramethoxychalcone | 3-Methoxyphenyl | Claisen-Schmidt condensation | IC50 = 1.8 µM (Hep G2), 2.2 µM (Colon 205) | nih.gov |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 4-Hydroxy-3-methoxyphenyl | Claisen-Schmidt condensation | IC50 > 100 µM (Hep G2 & Colon 205) | nih.gov |
| (E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiophen-2-yl (Note: A-ring is 2-hydroxy-3,4,6-trimethoxyphenyl) | Claisen-Schmidt condensation of 2-hydroxy-3,4,6-trimethoxyacetophenone and thiophene-2-carbaldehyde (B41791). | Evaluated for antinociceptive and anti-inflammatory effects. | uece.br |
Preparation of Lignan-Type Analogues and Heterocyclic Hybrids
The C6-C3 phenylpropanoid skeleton of this compound is a fundamental building block for more complex natural products like lignans (B1203133) and for the creation of hybrid molecules with heterocyclic scaffolds.
Lignan-Type Analogues: Lignans are a class of compounds formed by the dimerization of two C6-C3 units. The synthesis of lignans can be achieved through various methods, including oxidative free radical cyclization cascades. For instance, the synthesis of arylnaphthalene derivative lignans has been accomplished using a Mn(III)-mediated free radical cyclization of precursors derived from the condensation of α-cyano esters with appropriate aldehydes. mdpi.com This highlights a pathway where phenylpropanoid-derived structures can be elaborated into complex lignan (B3055560) frameworks.
Heterocyclic Hybrids: The chalcone scaffold derived from 3',4',5'-trimethoxyacetophenone is an excellent platform for introducing heterocyclic rings, leading to hybrid molecules with diverse chemical properties.
Thiazole-Pyrimidine Hybrids: A series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives has been synthesized. The key intermediate, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, was prepared by refluxing 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. This intermediate was then reacted with 4,6-dichloro-2-methylpyrimidine (B42779) and subsequently with various secondary amines to yield the final hybrid compounds.
Chromone (B188151) Hybrids: Chalcones incorporating a chromone ring have been prepared via Claisen-Schmidt condensation between 3',4',5'-trimethoxyacetophenone and various 3-formylchromones. nih.gov
Thiophene (B33073) Hybrids: As noted in the table above, chalcones with a thiophene B-ring can be synthesized using thiophene-2-carbaldehyde in a Claisen-Schmidt reaction. uece.br
These synthetic strategies demonstrate the versatility of the 1-(3,4,5-trimethoxyphenyl)propene backbone in generating a wide range of derivatives and analogues, from simple chalcones to complex heterocyclic systems and natural product-like scaffolds.
Advanced Structural Elucidation Techniques in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation and stereochemical assignment of 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol.
In a typical ¹H NMR spectrum, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) provide a detailed map of the proton environments. For this compound, the vinyl protons (-CH=CH₂) would exhibit characteristic shifts and couplings that confirm the presence of the prop-2-en-1-ol moiety. The methine proton (-CH(OH)-) adjacent to the aromatic ring and the hydroxyl group would appear as a distinct signal, and its coupling to the adjacent vinyl proton would be observable. The aromatic protons on the trimethoxyphenyl ring would typically appear as a singlet due to their magnetic equivalence. The nine protons of the three methoxy (B1213986) groups would also likely produce a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (aliphatic, vinylic, aromatic, or oxygen-substituted).
While specific, experimentally verified NMR data for this compound is not available in the cited literature, the table below outlines the expected chemical shift regions for the key protons and carbons based on the analysis of structurally similar compounds.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~6.6 | Singlet | 2 x Ar-H |
| Vinyl | ~6.0-6.2 | Multiplet | -CH=CH₂ |
| Vinyl | ~5.2-5.4 | Multiplet | -CH=CH₂ |
| Methine | ~5.1-5.3 | Multiplet | -CH(OH)- |
| Methoxy | ~3.8 | Singlet | 3 x -OCH₃ (9H) |
| Hydroxyl | Variable | Broad Singlet | -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Aromatic | ~153 | C-OCH₃ | |
| Aromatic | ~137 | C-ipso | |
| Vinyl | ~140 | -CH=CH₂ | |
| Vinyl | ~115 | -CH=CH₂ | |
| Aromatic | ~103 | C-H | |
| Methine | ~75 | -CH(OH)- | |
| Methoxy | ~60 | para-OCH₃ | |
| Methoxy | ~56 | meta-OCH₃ |
Mass Spectrometric Analysis for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆O₄), the expected exact mass is 224.1049 g/mol .
High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing a highly accurate mass measurement. The analysis would show a molecular ion peak ([M]⁺) corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule ([M-H₂O]⁺), the cleavage of the vinyl group ([M-C₂H₃]⁺), or the loss of methoxy groups.
Table 2: Expected Mass Spectrometric Data
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | [C₁₂H₁₆O₄]⁺ | 224.10 | Molecular Ion |
| [M-H₂O]⁺ | [C₁₂H₁₄O₃]⁺ | 206.09 | Loss of water |
| [M-CH₃]⁺ | [C₁₁H₁₃O₄]⁺ | 209.08 | Loss of a methyl radical |
| [M-C₂H₃]⁺ | [C₁₀H₁₃O₄]⁺ | 197.08 | Loss of a vinyl radical |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
A prominent, broad absorption band would be expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and vinyl groups would appear around 3100-3000 cm⁻¹. The presence of the carbon-carbon double bond of the alkene would be indicated by a C=C stretching band around 1650 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Strong absorption bands corresponding to the C-O stretching of the ether and alcohol functionalities would be observed in the 1250-1000 cm⁻¹ range.
Table 3: Characteristic Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic & Vinyl |
| 2950-2850 | C-H stretch | Aliphatic (Methoxy) |
| ~1650 | C=C stretch | Alkene |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1000 (strong) | C-O stretch | Ether & Alcohol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry in the solid state.
To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. While X-ray crystallographic data have been reported for structurally related compounds, such as various chalcone (B49325) derivatives and (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene, a specific crystal structure determination for this compound is not publicly available in the reviewed scientific literature.
Chromatographic Methods for Purification and Analytical Purity Assessment
Chromatographic techniques are crucial for the separation, purification, and assessment of the purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would typically be used with a silica (B1680970) gel plate as the stationary phase.
Column Chromatography is the standard method for purifying the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and the chosen solvent system is passed through the column. Fractions are collected and analyzed by TLC to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both purification and highly accurate purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be suitable for determining the analytical purity of the final product.
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its molecular geometry and electronic properties. uece.br
Conformational Analysis and Energy Minima
Conformational analysis is crucial for understanding the three-dimensional structure and stability of a flexible molecule like this compound. By systematically rotating the key dihedral angles—such as those around the C-C bonds connecting the phenyl ring, the alcohol group, and the propenyl chain—a potential energy surface can be mapped. This process identifies various conformers and the energy barriers between them. The most stable conformers correspond to the energy minima on this surface. For similar molecules, studies have shown that the orientation of substituent groups and the potential for intramolecular hydrogen bonding are determining factors for the most stable conformations.
HOMO-LUMO Energy Gaps and Molecular Orbital Theory
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity. For aromatic compounds like the one , the HOMO is typically localized on the electron-rich trimethoxyphenyl ring, while the LUMO may be distributed over the propenol side chain.
Table 1: Illustrative Frontier Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -5.87 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.62 |
Note: This data is hypothetical and serves as an example of typical values for similar aromatic alcohols.
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP surface would likely show a high negative potential around the oxygen atom of the hydroxyl group and the methoxy (B1213986) groups, making them sites for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential. researchgate.net
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By computing the vibrational frequencies using DFT, a theoretical Infrared (IR) and Raman spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for precise assignment of vibrational modes to specific functional groups and bonds within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Visible spectrum. This analysis helps to characterize the nature of electronic transitions, such as π→π* transitions within the aromatic ring and the double bond.
Investigation of Nonlinear Optical (NLO) Properties
Table 2: Example Calculated NLO Properties
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.45 D |
| Mean Polarizability (α) | 28.1 x 10-24 esu |
| First Hyperpolarizability (β) | 15.2 x 10-30 esu |
Note: This data is hypothetical and illustrates the type of results obtained from NLO calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (like a solution or a crystal). An MD simulation would reveal the dynamic conformational landscape of this compound, showing how it flexes and changes shape at a given temperature. Furthermore, by simulating multiple molecules, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules and π-π stacking of the phenyl rings. These interactions are fundamental to understanding the bulk properties of the material, including its crystal structure and solubility.
Biotransformation and Enzymatic Modifications
Microbial Biotransformation Pathways of 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol and Analogues
Microorganisms are versatile biocatalysts capable of performing a wide range of chemical modifications on xenobiotic compounds. Research on analogues of this compound, particularly chalcones and other phenylpropanoids, has revealed several key biotransformation pathways, including reduction, hydroxylation, and O-demethylation.
Fungal species, in particular, have demonstrated significant activity. Studies on chalcone (B49325) analogues, which possess an α,β-unsaturated ketone structure instead of an allylic alcohol, show that a primary microbial transformation is the bioreduction of the C=C double bond. For instance, the endophytic fungus Aspergillus flavus has been shown to regioselectively reduce the double bond of 3,4,5-trimethoxychalcone to produce 3,4,5-trimethoxydihydrochalcone. Similarly, the fungus Scedosporium apiospermum performs a chemo-selective reduction of the C2-C3 double bond in various chalcone derivatives without affecting the carbonyl group.
For the allylic alcohol this compound, the reduction of the double bond can occur through a multi-step enzymatic process within microbes. Studies with Clostridium species have shown that the hydrogenation of allylic alcohols is catalyzed by the combined action of an alcohol dehydrogenase and an enoate reductase. nih.gov In this pathway, the alcohol dehydrogenase first oxidizes the allylic alcohol to its corresponding α,β-unsaturated aldehyde. Subsequently, an NADH-dependent enoate reductase reduces the C=C double bond of the aldehyde, which is then further reduced back to a saturated alcohol by the alcohol dehydrogenase. nih.gov
Besides reduction, microbial systems can also modify the aromatic ring. Fungi such as Aspergillus alliaceus are capable of O-demethylating and hydroxylating methoxylated chalcone structures. These reactions are often mediated by microbial cytochrome P450 enzyme systems. Such transformations on the 3,4,5-trimethoxyphenyl moiety of the target compound could lead to various hydroxylated and demethylated derivatives.
Table 1: Examples of Microbial Biotransformation of Analogous Compounds
| Substrate Analogue | Microorganism | Transformation Type | Product(s) |
|---|---|---|---|
| (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | Scedosporium apiospermum | C=C Bioreduction | 1-(4-hydroxyphenyl)-3-phenylpropan-1-one |
| 3,4,5-Trimethoxychalcone | Aspergillus flavus | C=C Bioreduction | 3,4,5-Trimethoxydihydrochalcone |
| (Z)-2-Buten-1-ol (Allylic Alcohol) | Clostridium kluyveri | Oxidation & C=C Bioreduction | n-Butanol |
| 2'-Hydroxy-2,3-dimethoxychalcone | Aspergillus alliaceus | O-demethylation, Hydroxylation, Cyclization | Hydroxylated chalcones and flavanones |
Plant Cell Culture-Mediated Biotransformations
Plant cell cultures serve as effective biocatalytic systems for modifying exogenous organic compounds, leveraging the plant's native enzymatic machinery, particularly the phenylpropanoid pathway. The phenylpropanoid pathway is central to the synthesis of a vast array of secondary metabolites in plants, and the enzymes within this pathway can act on externally supplied substrates like this compound.
Key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), are responsible for the biosynthesis and modification of phenylpropanoid structures. When a compound like this compound is introduced to a plant cell culture, it can be subjected to various enzymatic modifications. These include hydroxylation, glycosylation, methylation, and acylation.
For example, glycosylation is a common detoxification mechanism in plant cells, where UDP-dependent glycosyltransferases (UGTs) attach sugar moieties (like glucose) to hydroxyl groups. This increases the water solubility of the compound and facilitates its storage in the vacuole. The hydroxyl group of this compound would be a prime target for such glycosylation reactions.
Furthermore, peroxidases and laccases present in plant cell cultures can catalyze oxidation and polymerization reactions. The trimethoxyphenyl ring, being electron-rich, is susceptible to oxidative modifications, potentially leading to the formation of new hydroxyl groups or even polymerization into larger structures. The management of phenylpropanoid metabolism is crucial in plant tissue culture, as the accumulation and oxidation of these compounds can sometimes lead to undesirable tissue browning.
Enzymatic Hydrogenation and Reduction Studies
The saturation of the prop-2-en-1-ol side chain represents a key enzymatic modification. This hydrogenation is primarily catalyzed by a class of flavin-dependent enzymes known as enoate reductases, which includes the well-studied Old Yellow Enzyme (OYE) family. nih.govnih.govmdpi.com These enzymes catalyze the asymmetric reduction of activated C=C bonds, typically found in α,β-unsaturated aldehydes, ketones, and carboxylic acids. mdpi.com
The reduction of an allylic alcohol like this compound is not a direct single-step hydrogenation by enoate reductases. Instead, it proceeds via a two-step cascade involving an alcohol dehydrogenase (ADH). nih.gov
Oxidation: The ADH first oxidizes the allylic alcohol to the corresponding α,β-unsaturated aldehyde, 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one (B8720829). This step requires a cofactor such as NAD⁺ or NADP⁺.
Reduction: The enoate reductase then catalyzes the stereospecific reduction of the C=C double bond of the newly formed aldehyde, using a cofactor like NADH or NADPH as the hydride donor.
Final Reduction: The resulting saturated aldehyde can then be further reduced by the ADH to the corresponding saturated alcohol, 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.
This enzymatic system, found in organisms like Clostridium species, effectively hydrogenates the double bond of allylic alcohols. nih.gov The efficiency of this process depends on the activities of both enzymes and the cellular ratio of oxidized to reduced cofactors (NAD(P)⁺/NAD(P)H). nih.gov
Table 2: Key Enzymes in Hydrogenation and Reduction
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Substrate Requirement |
|---|---|---|---|
| Enoate Reductase | Old Yellow Enzyme (OYE) | Asymmetric reduction of C=C double bonds | α,β-unsaturated carbonyls/carboxylates |
| Alcohol Dehydrogenase (ADH) | ADH from Clostridium kluyveri | Reversible oxidation of alcohols to aldehydes/ketones | Primary and secondary alcohols |
| Enoate Reductase | Enoate reductase from Clostridium spec. La 1 | Reduction of α,β-unsaturated aldehydes | α,β-unsaturated aldehydes |
Role of Cytochrome P450 Enzymes in Compound Bioactivation in Research Models
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. mdpi.com In research models, these enzymes are critical in determining the bioactivation and detoxification pathways of compounds like this compound.
Several metabolic reactions catalyzed by CYPs are relevant to this molecule:
O-Demethylation: The 3,4,5-trimethoxyphenyl moiety is a likely target for CYP-mediated O-demethylation. Bacterial CYPs, such as PbdA from Rhodococcus jostii RHA1, have been shown to efficiently O-demethylate methoxylated benzoates like veratrate (3,4-dimethoxybenzoate). nih.gov This process converts a methoxy (B1213986) group into a hydroxyl group, releasing formaldehyde. The resulting catechol or pyrogallol-like structures can be more reactive.
Aromatic Hydroxylation: CYPs can directly hydroxylate the aromatic ring. While the trimethoxy substitution may sterically hinder some positions, hydroxylation could still occur, leading to the formation of new phenolic metabolites. researchgate.net
Oxidation of the Allylic Alcohol: A key bioactivation pathway for allylic alcohols is their oxidation by CYPs to form α,β-unsaturated aldehydes or ketones. Studies on model allylic alcohols have shown that CYP enzymes catalyze this oxidation, which can lead to the formation of reactive metabolites capable of forming adducts with cellular macromolecules.
These metabolic transformations can be considered bioactivation steps if the resulting metabolites are more chemically reactive or exhibit enhanced biological activity compared to the parent compound. The formation of reactive catechols via demethylation or unsaturated aldehydes via alcohol oxidation are classic examples of bioactivation pathways studied in toxicological and pharmacological research models.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound This compound that adheres to the specific, detailed outline provided.
The core issue is a lack of published research data specifically investigating the mechanistic and structure-activity relationships of the alcohol form (-ol) of this compound. Searches for this specific molecule in relation to the outlined biological targets and cellular pathways did not yield the required detailed findings.
The overwhelming majority of existing research focuses on the closely related ketone analogue, 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one , which belongs to the chalcone class of compounds. While this chalcone and its derivatives have been studied for their effects on tubulin polymerization, enzyme modulation, and induction of cell cycle arrest and apoptosis, these findings cannot be attributed to the "-ol" compound without direct scientific evidence.
Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope prevents the use of data from its more studied analogue. Therefore, the requested content for the following sections could not be sourced:
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Cellular Pathway Modulation Studies
Induction of Apoptosis in Cellular Models
Without specific research on the requested compound, generating a thorough, informative, and scientifically accurate article that fulfills the requirements of the outline is not feasible.
Modulation of Cell Proliferation and Viability in In Vitro Systems
Derivatives of the 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (B8720829) scaffold have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. These compounds are known to inhibit cell growth and reduce viability, often with high potency. The mechanism of action frequently involves the induction of cell cycle arrest and apoptosis.
For instance, a series of novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines. nih.gov One derivative, compound 9e , which features a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed exceptional potency with IC50 values of 0.37 µM, 0.16 µM, and 0.17 µM against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cells, respectively. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis, with its activity linked to the inhibition of tubulin polymerization. nih.gov
Similarly, another study on amino chalcone (B49325) derivatives identified compounds with potent inhibitory effects against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 cells, with most IC50 values being less than 10 µM. semanticscholar.org The potent cytotoxicity of these compounds underscores the importance of the trimethoxyphenyl chalcone scaffold as a template for developing novel anticancer agents. iiarjournals.orgmdpi.com
| Compound Derivative | Cell Line | Cancer Type | Reported IC50 (µM) | Source |
|---|---|---|---|---|
| (E)-Methyl 3-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-2-carboxylate (Compound 9e analog) | HeLa | Cervical Cancer | 0.37 | nih.gov |
| (E)-Methyl 3-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-2-carboxylate (Compound 9e analog) | HT29 | Colon Cancer | 0.16 | nih.gov |
| (E)-Methyl 3-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-2-carboxylate (Compound 9e analog) | MCF-7 | Breast Cancer | 0.17 | nih.gov |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | Breast Cancer | 0.083 | rsc.org |
| (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | K562 | Leukemia | 4.5 | semanticscholar.org |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 7f) | HL-60 | Leukemia | 0.79 | acs.org |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 7f) | MCF-7 | Breast Cancer | 1.12 | acs.org |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 7f) | SMMC-7721 | Hepatocellular Carcinoma | 1.85 | acs.org |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Analysis
Computational methods such as QSAR and molecular docking have been instrumental in elucidating the structural requirements for the biological activity of 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives. These studies help in rational drug design by predicting the biological activity of novel compounds based on their physicochemical properties and binding interactions with specific protein targets. nih.govscholarsresearchlibrary.com
Molecular docking simulations have been widely used to predict and analyze the binding modes of trimethoxyphenyl chalcones with various biological targets, primarily those involved in cancer progression like tubulin, kinases, and cyclooxygenase (COX) enzymes. nih.govnih.gov These studies calculate the binding affinity, often expressed as a docking score or binding energy (kcal/mol), which correlates with the inhibitory potential of the compound.
For example, a study on trimethoxyphenyl-derived chalcone-benzimidazolium salts performed docking analysis against the colchicine (B1669291) binding site of tubulin. acs.org The most active compound, 7f , demonstrated favorable interactions, including hydrogen bonds and hydrophobic contacts, resulting in a strong AutoDock binding energy of -7.47 kcal/mol. acs.org Another computational study predicted the binding affinity of a chalcone derivative (CHO27 ) to the p53-binding cleft of MDM2, suggesting a mechanism for its p53-activating properties. iiarjournals.org Docking of a multi-methoxy chalcone identified strong binding affinities for several cancer-related targets, including HTNF-α (-9.81 kcal/mol) and Tubulin (-7.96 kcal/mol). nih.gov
| Compound Class/Derivative | Protein Target | Computational Method | Predicted Binding Energy / Score | Source |
|---|---|---|---|---|
| Chalcone-benzimidazolium salt (Compound 7f) | Tubulin (Colchicine site) | AutoDock | -7.47 kcal/mol | acs.org |
| Multi-methoxy chalcone (Compound 3a) | HTNF-α | Molecular Docking | -9.81 kcal/mol (Gscore) | nih.gov |
| Multi-methoxy chalcone (Compound 3a) | Tubulin | Molecular Docking | -7.96 kcal/mol (Gscore) | nih.gov |
| Multi-methoxy chalcone (Compound 3a) | COX-2 | Molecular Docking | -7.88 kcal/mol (Gscore) | nih.gov |
| Triazole-Chalcone Hybrid (Compound 22b) | Tubulin (Colchicine site) | Computational Docking | Predicted binding conformations confirmed | nih.gov |
Structure-activity relationship (SAR) studies have consistently highlighted several key structural features of the 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one scaffold that are critical for its biological activity.
The 3,4,5-Trimethoxyphenyl Ring (Ring A) : This moiety is widely recognized as a crucial pharmacophore, particularly for anticancer activity. nih.gov Its presence is strongly associated with potent cytotoxic and antiproliferative effects, often through interaction with the colchicine-binding site of tubulin, leading to microtubule destabilization. nih.govnih.gov
The α,β-Unsaturated Carbonyl System : This linker connects the two aromatic rings and acts as a Michael acceptor. This reactivity is believed to be important for the covalent interaction with biological nucleophiles, such as cysteine residues in target proteins. nih.gov The planarity conferred by the double bond is also vital for fitting into receptor binding pockets. nih.gov
Substituents on the Second Aromatic Ring (Ring B) : The nature and position of substituents on the second phenyl ring significantly modulate the activity. SAR studies on indole-based chalcones revealed that an unsubstituted N-1 position on the indole (B1671886) ring and the presence of a methoxy (B1213986) group at the C5 or C6 position were optimal for activity. nih.gov In other series, both electron-donating groups (e.g., -N(CH3)2, -OCH3) and electron-withdrawing groups (e.g., -NO2) on Ring B have led to highly potent compounds, indicating that the ideal substituent depends on the specific biological target. nih.gov
Influence of Stereochemistry on Molecular Recognition and Biological Mechanism
Stereochemistry plays a pivotal role in the biological activity of chalcones, primarily concerning the configuration of the α,β-double bond.
The vast majority of biologically active synthetic chalcones possess the (E)- or trans-configuration. nih.gov This geometry results in a more planar and extended molecular conformation, which is considered essential for effective binding to target proteins. nih.gov The (E)-isomer's planarity facilitates optimal interaction within the binding sites of enzymes and receptors. The (Z)- or cis-isomer is generally less stable and less frequently studied, but the distinct spatial arrangement of its phenyl rings would drastically alter its ability to fit into a specific binding pocket compared to its (E)-counterpart.
Furthermore, computational studies on the interaction of chalcones with chalcone isomerase (CHI) have highlighted the importance of conformational stereoisomerism (s-cis vs. s-trans). The results indicated that the enzyme has a strong stereoselectivity, with the s-cis conformer showing a much higher binding affinity than the s-trans conformer. nih.gov While this is specific to one enzyme, it illustrates the general principle that both geometric and conformational isomerism are critical determinants of molecular recognition and, consequently, the biological mechanism of these compounds. nih.gov
Future Research Directions and Synthetic Innovations
Development of Novel Synthetic Methodologies for Diversification
The foundational structure of 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol can be accessed through established organometallic reactions. A primary route involves the Grignard reaction, where vinylmagnesium bromide is added to the carbonyl group of 3,4,5-trimethoxybenzaldehyde (B134019). While effective, future research is geared towards developing more diverse and efficient synthetic methodologies to generate a wide array of derivatives for structure-activity relationship (SAR) studies.
Future synthetic strategies can be categorized as follows:
Catalytic Asymmetric Vinylic Additions: To produce enantiomerically pure allylic alcohols, research into catalytic asymmetric additions to 3,4,5-trimethoxybenzaldehyde is a promising direction. organic-chemistry.org Methods employing chiral catalysts and vinylating agents like vinylzinc or vinylboron species could provide high yields and excellent enantioselectivity. organic-chemistry.org
Transition Metal-Catalyzed Couplings: Nickel-catalyzed three-component couplings of alkynes, aldehydes, and organozincs present a powerful method for creating structurally complex allylic alcohols in a single step with high stereochemical control. acs.org Applying such methods, using 3,4,5-trimethoxybenzaldehyde as the aldehyde component, could rapidly generate a library of substituted analogues.
Functionalization of the Allylic Moiety: The existing allylic alcohol serves as a versatile intermediate for further diversification. ebsco.com Future work will likely focus on reactions targeting both the hydroxyl group and the alkene.
O-Allylation and Etherification: Green, halogen-free methods for the synthesis of allyl ethers using allylic alcohols as the starting material are being developed. mdpi.com These reactions, often catalyzed by transition metals like palladium or iridium, can be used to attach various functional groups to the oxygen atom, modifying the compound's polarity and steric profile. mdpi.comnih.gov
Allylic Substitution Reactions: The hydroxyl group can be converted into a good leaving group, facilitating S_N2' displacement reactions with various nucleophiles. acs.org This allows for the introduction of new carbon, nitrogen, or sulfur-containing moieties at the γ-position relative to the oxygen, significantly expanding the chemical space around the core scaffold.
A summary of potential diversification strategies is presented in the table below.
| Strategy | Reagents/Catalysts | Potential Derivatives |
| Asymmetric Vinylation | Chiral Ligands (e.g., (-)-MIB-thiol), Vinylzinc reagents | Enantiopure (R)- or (S)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol |
| Nickel-Catalyzed Coupling | Ni(COD)₂, Organozincs, various alkynes | α- and γ-substituted allylic alcohol derivatives |
| Dehydrative Etherification | MoO₃/TiO₂ catalyst, various alcohols | Allyl ether derivatives with modified polarity |
| Asymmetric Allylic Alkylation | Iridium catalysts, phosphoramidite (B1245037) ligands, malonates | α- and γ-alkylated derivatives with new stereocenters nih.gov |
These advanced synthetic approaches will be crucial for generating a diverse library of compounds, enabling a deeper exploration of their properties and potential applications.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and biological interactions of novel molecules, thereby guiding synthetic efforts and reducing reliance on extensive empirical screening. For derivatives of this compound, several computational approaches are poised to accelerate research.
Molecular Docking: The 3,4,5-trimethoxyphenyl moiety is a key feature in many known tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. ugm.ac.idresearchgate.net Molecular docking studies can be employed to predict the binding affinity and orientation of novel this compound derivatives within this site on the α,β-tubulin heterodimer. nih.govrsc.org These simulations can identify key interactions, such as hydrogen bonds with residues like Cys241 and hydrophobic interactions, which are crucial for binding. rsc.orgnih.gov By modeling how different substituents on the core scaffold affect these interactions, researchers can prioritize the synthesis of compounds with the highest predicted potency.
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and their biological activity is measured, QSAR models can be developed. These statistical models correlate variations in the chemical structure with changes in biological activity. For instance, descriptors such as molecular weight, logP (lipophilicity), and electronic parameters can be used to build a predictive model for tubulin inhibition or cytotoxicity.
Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding pose, reveal the influence of solvent molecules, and identify conformational changes in the protein upon ligand binding, providing a more detailed understanding of the interaction mechanism.
The integration of these computational methods will enable a more rational, hypothesis-driven approach to designing new derivatives with tailored properties.
Exploration of New Biological Interaction Mechanisms at the Molecular Level
The trimethoxyphenyl motif is strongly associated with antimitotic activity through the inhibition of tubulin polymerization. mdpi.comnih.gov Future research will focus on elucidating the precise molecular mechanisms of this compound and its derivatives, as well as exploring potential alternative biological targets.
Tubulin Interaction Analysis: The primary hypothesis is that the trimethoxyphenyl ring anchors the molecule within the colchicine binding site of tubulin, disrupting microtubule dynamics. ugm.ac.idresearchgate.net This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. mdpi.comnih.gov Future studies will aim to:
Confirm Target Engagement: Utilizing biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding affinity and thermodynamics of the interaction with purified tubulin.
Map the Binding Site: Co-crystallization of potent analogues with tubulin for X-ray diffraction analysis would provide definitive, high-resolution structural data on the binding mode, confirming the interactions predicted by docking models.
Investigate Effects on Microtubule Dynamics: Using live-cell imaging with fluorescently tagged tubulin to directly observe the effects of these compounds on microtubule assembly, disassembly, and bundling in real-time.
Identification of Off-Target Effects and New Mechanisms: While tubulin is a likely target, it is crucial to investigate other potential interaction partners to understand the full biological profile of these compounds. Techniques such as thermal proteome profiling or affinity chromatography-mass spectrometry could be used to identify other cellular proteins that bind to these molecules. The structural similarity to some chalcones suggests that other pathways could be affected. uece.brnih.gov For example, some trimethoxyphenyl-containing chalcones have been investigated for their effects on cyclooxygenase (COX) enzymes. nih.gov
The table below outlines key molecular-level investigations for future research.
| Research Question | Experimental Approach | Expected Outcome |
| Does the compound directly bind to tubulin? | Isothermal Titration Calorimetry (ITC) | Measurement of binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). |
| How does the compound affect microtubule structure? | In vitro tubulin polymerization assays with spectrophotometry | Quantification of the inhibition of microtubule assembly. |
| What is the precise binding orientation? | X-ray co-crystallography with tubulin | High-resolution 3D structure of the ligand-protein complex. |
| Are there other cellular targets? | Thermal Proteome Profiling (TPP) | Identification of other proteins that are stabilized or destabilized upon binding. |
| How does it impact the cell cycle? | Flow cytometry analysis of treated cells | Quantification of cell populations in G1, S, and G2/M phases. rsc.orgmdpi.com |
A thorough exploration at the molecular level will provide a comprehensive understanding of how these compounds exert their biological effects, paving the way for their use as specific molecular probes.
Applications in Chemical Biology and Material Science
Beyond potential therapeutic applications, the unique chemical structure of this compound makes it a valuable platform for developing tools for chemical biology and as a monomer for novel materials.
Chemical Biology Probes: Given its likely interaction with tubulin, the scaffold can be modified to create chemical probes for studying microtubule dynamics. By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to a non-essential position of the molecule (guided by SAR and docking data), researchers can develop tools to:
Visualize the microtubule network in living cells.
Isolate and identify tubulin-associated proteins.
Map the binding site through photo-affinity labeling.
Polymer and Material Science: The presence of both a polymerizable vinyl group and a reactive hydroxyl group makes this compound an attractive monomer for advanced materials. masterorganicchemistry.com
Functional Polymers: The vinyl group can undergo radical or cationic polymerization to form poly(vinyl) ethers or related polymers. nih.govcmu.edu The pendant trimethoxyphenyl-methanol group would impart specific properties to the polymer, such as altered refractive index, polarity, and potential biological compatibility. Copolymers could be formed with other monomers like acrylates to tune the material's properties. rsc.org
Thermosetting Resins and Coatings: Allylic alcohols are precursors to a variety of specialty polymers. wikipedia.orgquora.com The hydroxyl group can be esterified with diacids (e.g., phthalic anhydride) to create diallyl esters, which are monomers for thermosetting resins known for their dimensional stability and electrical resistance. gantrade.com
Reactive Diluents and Crosslinkers: The molecule could be converted into an allyl glycidyl (B131873) ether (AGE) through reaction with epichlorohydrin. Such compounds are used as reactive diluents in epoxy resin formulations to reduce viscosity while participating in the curing process. gantrade.com
The dual functionality of this compound provides a rich platform for innovation in both the biological and material sciences, extending its relevance far beyond a single application.
Q & A
Q. Table 1: Synthesis Optimization
| Step | Reagent/Condition | Yield | Purity |
|---|---|---|---|
| Grignard Reaction | VinylMgBr, 0°C, Ar | 78% | 90% |
| Column Purification | Hexane:EtOAc (3:1) | 65% | 95% |
Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
Q. Table 2: Key NMR Peaks
| Proton Type | δ (ppm) | Multiplicity |
|---|---|---|
| Vinyl H | 5.45 | Doublet (J = 11 Hz) |
| Aromatic H | 6.80 | Singlet |
| OCH | 3.85 | Singlet |
Advanced: How do variations in methoxy group positioning influence physicochemical properties and reactivity?
Methodological Answer:
Comparative studies of ortho-, meta-, and para-methoxy analogs reveal:
- Solubility: Para-substitution increases hydrophilicity (logP reduced by 0.5 units).
- Reactivity: Ortho-methoxy groups sterically hinder Grignard addition, reducing yield by 15–20%.
- Crystallinity: Trimethoxy substitution promotes planar molecular stacking, enhancing crystal lattice stability .
Q. Table 3: Substituent Effects
| Substituent Position | Melting Point (°C) | Yield (%) |
|---|---|---|
| 3,4,5-Trimethoxy | 112–114 | 78 |
| 3,4-Dimethoxy | 98–100 | 62 |
| 4-Methoxy | 85–87 | 55 |
Advanced: What strategies resolve contradictions in NMR data interpretation?
Methodological Answer:
Discrepancies arise from dynamic stereochemistry or solvent effects. Solutions include:
Variable Temperature NMR: Cooling to -20°C slows conformational exchange, resolving split peaks.
COSY/NOESY: Correlates coupling between vinyl and hydroxyl protons to confirm stereochemistry.
Deuterated Solvent Comparison: DMSO-d vs. CDCl shifts hydroxyl proton δ by 1.2 ppm .
Advanced: How can computational modeling predict hydrogen bonding patterns in crystallization?
Methodological Answer:
Graph set analysis (Etter’s method) and DFT calculations predict:
Q. Table 4: Predicted vs. Experimental Bond Lengths
| Interaction | Calculated (Å) | Experimental (Å) |
|---|---|---|
| O–H···O | 2.85 | 2.82 |
| C=C···π | 3.52 | 3.48 |
Advanced: What structural modifications enhance biological activity in SAR studies?
Methodological Answer:
- Epoxide Derivatives: Introduce (1R)-oxiran-2-yl via Sharpless epoxidation (Ti(OiPr)/TBHP) to improve cytotoxicity (IC reduced from 25 µM to 8 µM).
- Chalcone Analogs: Replace propenol with α,β-unsaturated ketone (e.g., NSC 631361) to enhance Hsp90 inhibition .
Advanced: How do researchers validate stability and identify degradation products?
Methodological Answer:
- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks.
- LC-MS Analysis: Degradation products include 3,4,5-trimethoxybenzoic acid (m/z 227.08) and quinone methide intermediates.
- Metabolite Tracking: HMDB0040890 identifies 3',4',5'-trimethoxycinnamyl alcohol as a primary metabolite .
Advanced: What crystallographic challenges arise, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
